molecular formula C21H25ClO6 B600844 Dapagliflozin Impurity 9 CAS No. 1469910-70-0

Dapagliflozin Impurity 9

Cat. No. B600844
M. Wt: 408.87
InChI Key:
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Description

Dapagliflozin Impurity 9 is a reagent used in the synthesis of Dapagliflozin , a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes . Its molecular formula is C21H25ClO6 .


Synthesis Analysis

Dapagliflozin and its impurities can be separated and determined using a high-performance liquid chromatographic method . The drug undergoes extensive metabolism and transforms to metabolites in humans . A streamlined synthetic approach is devised to access three metabolites of dapagliflozin .


Molecular Structure Analysis

The molecular structure of Dapagliflozin Impurity 9 is represented by the formula C21H25ClO6 . The exact mass is 408.1339662 g/mol and the monoisotopic mass is also 408.1339662 g/mol .


Chemical Reactions Analysis

Dapagliflozin was subjected to hydrolytic, oxidative, photolytic, thermal and humidity/thermal stress conditions, showing significant degradation under humidity/thermal with the formation of two degradation products .


Physical And Chemical Properties Analysis

Dapagliflozin Impurity 9 has a molecular weight of 408.9 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The rotatable bond count is 7 . The topological polar surface area is 99.4 Ų .

Scientific Research Applications

  • Chromatographic Analysis : A study by CarolineGrace, Prabha, and Sivakumar (2019) developed a high-performance liquid chromatographic method for determining dapagliflozin and its impurities in tablet form. This method achieved successful separation and determination of dapagliflozin and six impurities, including Impurity 9, demonstrating good precision, accuracy, and specificity (CarolineGrace, Prabha, & Sivakumar, 2019).

  • Synthesis of Impurities : Research by Biao et al. (2016) involved the synthesis of two impurities of dapagliflozin for quality control purposes. This included a detailed characterization of their structures, contributing to the understanding of impurities in the drug's formulation (Biao et al., 2016).

  • Organic Volatile Impurities Analysis : A study by Ismail, Haroun, and Alahmad (2022) focused on determining the content of organic volatile impurities in dapagliflozin using a newly developed method. This research is crucial for understanding the purity and safety of the drug (Ismail, Haroun, & Alahmad, 2022).

  • Pharmacological Effects : Studies have extensively examined the therapeutic effects of dapagliflozin in type 2 diabetes patients, focusing on its efficacy in glycemic control and cardiovascular outcomes. These studies contribute to the understanding of how impurities like Dapagliflozin Impurity 9 might impact the drug's efficacy and safety profile in clinical use.

Safety And Hazards

Dapagliflozin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential risks including acute oral toxicity and skin corrosion/irritation .

Future Directions

The development of new, sensitive, specific, and accurate methods for the separation and determination of dapagliflozin and its impurities is an ongoing area of research . The stability study of the molecule gives information about storage conditions and shelf life period .

properties

IUPAC Name

(2S,3R,4R,5S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-[(1S)-1,2-dihydroxyethyl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)20-18(25)19(26)21(28-20)17(24)11-23/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18+,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYZEJFQBYDTNH-ZPAWYTMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H](O3)[C@H](CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dapagliflozin Impurity 9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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